molecular formula C6H6N2O2 B099198 4-Methyl-2-nitropyridine CAS No. 18368-71-3

4-Methyl-2-nitropyridine

Cat. No. B099198
CAS RN: 18368-71-3
M. Wt: 138.12 g/mol
InChI Key: VGENLLAEDBMNSC-UHFFFAOYSA-N
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Description

4-Methyl-2-nitropyridine is a chemical compound that belongs to the class of nitropyridines, which are characterized by the presence of a nitro group attached to a pyridine ring. The pyridine ring is a six-membered aromatic ring with one nitrogen atom, and the methyl and nitro groups are substituents that modify the chemical and physical properties of the compound.

Synthesis Analysis

The synthesis of nitropyridine derivatives can involve various chemical reactions and protocols. For instance, a related compound, 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, was synthesized using a Vilsmeier–Haack chlorination protocol, starting from a methoxymethyl-substituted nitropyridine precursor . This suggests that similar methodologies could potentially be applied to synthesize 4-methyl-2-nitropyridine by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nitropyridine derivatives has been extensively studied using techniques such as X-ray crystallography and spectroscopy. For example, the crystal structure of 2-amino-4-methyl-3-nitropyridine was determined, revealing that the molecules form centrosymmetric dimers through N–H⋯N hydrogen bonds . Similarly, the molecular structure of 4-nitropyridine-N-oxide was determined by gas-phase electron diffraction, which could provide insights into the structural aspects of 4-methyl-2-nitropyridine .

Chemical Reactions Analysis

Nitropyridines can undergo various chemical reactions, including biotransformation by microorganisms. For instance, 2-amino-4-methyl-3-nitropyridine was transformed by Cunninghamella elegans into several products, including hydroxylated and oxidized derivatives . The nitrosation of 4-methylaminopyridine and its derivatives has also been studied, showing that these compounds can form nitrosamines under certain conditions . These studies indicate that 4-methyl-2-nitropyridine may also participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridines are influenced by their molecular structure. Vibrational spectroscopy studies, such as those performed on 2-hydroxy-4-methyl-3-nitropyridine, provide information on molecular stability and bond strength . The formation of hydrogen-bonded dimers and the influence of substituents on the electronic properties, such as the HOMO–LUMO gap, are important factors that determine the reactivity and physical properties of these compounds . The effects of solvents on the optical properties of nitropyridines have also been investigated, showing variations in absorption and fluorescence spectra .

Scientific Research Applications

Synthesis of Pyridine Derivatives

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Nitropyridine, which can be derived from 4-Methyl-2-nitropyridine, is an excellent starting material for the preparation of pyridine derivatives. These derivatives are important synthetic intermediates for new pesticides and medicines .
  • Methods of Application : The pathway to 4-nitropyridine involves two steps, including a nitration step and a reduction step. The nitration reaction is a key step and usually involves the use of HNO3 – H2SO4 mixed acid as the nitration reagent .
  • Results or Outcomes : By employing continuous extraction in the nitration step and applying the optimized conditions, a throughput of 0.716 kg 4-nitropyridine product per day from pyridine N-oxide with 83% yield and high selectivity in a continuous flow system was achieved .

Synthesis of Imidazo[4,5-c]pyridines

  • Scientific Field : Organic Chemistry
  • Application Summary : From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .
  • Methods of Application : The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
  • Results or Outcomes : The method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .

Insulation for Wires and Cables

  • Scientific Field : Materials Science
  • Application Summary : 4-Methyl-2-nitroaniline, which can be derived from 4-Methyl-2-nitropyridine, can be used in applications, including insulation for wires and cables .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Synthesis of Ethyl 6-azaindole-2-carboxylate

  • Scientific Field : Organic Chemistry
  • Application Summary : 4-Methyl-3-nitropyridine may be used as a starting material in the synthesis of ethyl 6-azaindole-2-carboxylate .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Malonation of Substituted Nitropyridines

  • Scientific Field : Organic Chemistry
  • Application Summary : Malonation of substituted nitropyridines was attempted with diethyl sodiomethylmalonate .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Microbial Transformation

  • Scientific Field : Microbiology
  • Application Summary : The substrate, 2-amino-4-methyl-3-nitropyridine, was prepared as a 50 mg/ml stock solution in DMSO and added to a final level of 0.05 % in the biotransformation medium containing the selected microorganisms .
  • Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The outcomes of this application are not detailed in the source .

Safety And Hazards

4-Methyl-2-nitropyridine is classified as a substance that may cause respiratory irritation and skin corrosion/irritation . It should be handled with care to avoid exposure.

Future Directions

The future directions for 4-Methyl-2-nitropyridine research could involve exploring its potential applications in the synthesis of fine chemicals and key pharmaceutical intermediates . Additionally, the development of new and efficient methods for the preparation of fluoroorganic compounds has gained attention in recent years .

properties

IUPAC Name

4-methyl-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2O2/c1-5-2-3-7-6(4-5)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGENLLAEDBMNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60939741
Record name 4-Methyl-2-nitropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-nitropyridine

CAS RN

18368-71-3
Record name 4-Methyl-2-nitropyridine
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Record name 2-Nitro-4-picoline
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Record name 4-Methyl-2-nitropyridine
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Record name 4-Methyl-2-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
N Campbell, AW Henderson, D Taylor - Journal of the Chemical …, 1953 - pubs.rsc.org
By NEIL CAMPBELL, ANDREW W. HENDERSON, and DUNCAN TAYLOR. cis-2: 2'-and-3: 3'-Azopy~ idi1ie have been prepared and their properties studied. Unsuccessful attempts to …
Number of citations: 108 pubs.rsc.org
M Ma̧kosza, B Chylińska… - Liebigs Annalen der …, 1984 - Wiley Online Library
… The same carbanion reacted with 4-methyl-2-nitropyridine giving two isomeric substitution products at positions 5 and 3, namely 9 and 10. The ratio 9/10 equal 3.0 might here reflect an …
R Butera, M Ważyńska… - ACS Medicinal …, 2021 - ACS Publications
The PD-1/PD-L1 axis has proven to be a highly efficacious target for cancer immune checkpoint therapy with several approved antibodies. Also, small molecules based on a biphenyl …
Number of citations: 25 pubs.acs.org
KJ Broadley, E Burnell, RH Davies, ATL Lee… - Organic & …, 2016 - pubs.rsc.org
A series of 1′-(6-aminopurin-9-yl)-1′-deoxy-N-methyl-β-D-ribofuranuronamides that were characterised by 2-dialkylamino-7-methyloxazolo[4,5-b]pyridin-5-ylmethyl substituents on …
Number of citations: 2 pubs.rsc.org
Y Hattori, K Aoyama, J Maeda, N Arimura… - Journal of medicinal …, 2019 - ACS Publications
Monoacylglycerol lipase (MAGL) is a cytosolic serine hydrolase involved in endocannabinoid and inflammatory signaling. Positron-emission tomography (PET) imaging of MAGL serves …
Number of citations: 27 pubs.acs.org
M Sun, C Wang, P Wang, Q Ye, Y Zhou, J Li… - Bioorganic & Medicinal …, 2023 - Elsevier
Acute myeloid leukemia (AML) is characterized by fast progression and low survival rates, in which Fms-like tyrosine kinase 3 (FLT3) receptor mutations have been identified as driver …
Number of citations: 3 www.sciencedirect.com
D Formenti - 2017 - air.unimi.it
This thesis focuses its attention into two different aspects of catalysis. In the first part, transition-metal complexes were used as homogeneous catalysts for the preparation nitrogen-…
Number of citations: 4 air.unimi.it
JE Reiner, MS Lim-Wilby, TK Brunck, T Ha-Uong… - Bioorganic & medicinal …, 1999 - Elsevier
A novel scaffold for P 4 -P 2 dipeptide mimics containing a rigid pyridone spacer was designed based on a virtual library strategy. Several selected nonpeptidic 4-aralkyl or 4-…
Number of citations: 31 www.sciencedirect.com

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